molecular formula C19H19BrN4O2S B11683250 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide

Cat. No.: B11683250
M. Wt: 447.4 g/mol
InChI Key: ZVPBJSLVOLOXMK-SRZZPIQSSA-N
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Description

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide is a complex organic compound that features a benzimidazole moiety, a brominated aromatic ring, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide typically involves a multi-step process:

    Formation of the Benzimidazole Moiety: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol to introduce the thioether linkage.

    Hydrazide Formation: The thioether compound is further reacted with hydrazine hydrate to form the hydrazide.

    Schiff Base Formation: Finally, the hydrazide is condensed with 5-bromo-2-methoxybenzaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include reduced hydrazides or amines.

    Substitution: Products may include substituted aromatic derivatives.

Scientific Research Applications

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.

    Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to nucleic acids or proteins, while the hydrazide group can form covalent bonds with active site residues in enzymes, leading to inhibition of their activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide
  • N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide

Uniqueness

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide is unique due to the presence of the methoxy group on the aromatic ring, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to biological targets and improve its pharmacological profile.

Properties

Molecular Formula

C19H19BrN4O2S

Molecular Weight

447.4 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H19BrN4O2S/c1-3-24-16-7-5-4-6-15(16)22-19(24)27-12-18(25)23-21-11-13-10-14(20)8-9-17(13)26-2/h4-11H,3,12H2,1-2H3,(H,23,25)/b21-11+

InChI Key

ZVPBJSLVOLOXMK-SRZZPIQSSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)OC

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C=CC(=C3)Br)OC

Origin of Product

United States

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